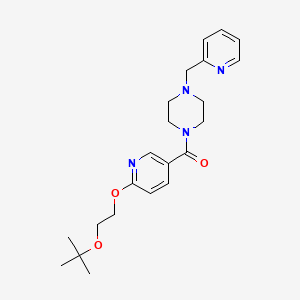

(6-(2-(Tert-butoxy)ethoxy)pyridin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

[6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridin-3-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O3/c1-22(2,3)29-15-14-28-20-8-7-18(16-24-20)21(27)26-12-10-25(11-13-26)17-19-6-4-5-9-23-19/h4-9,16H,10-15,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXKNKKOSKLDCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCOC1=NC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been shown to target cyclin-dependent kinases and have been used in the development of PROTAC degraders for targeted protein degradation.

Mode of Action

It’s known that similar compounds interact with their targets by inhibiting their function. This inhibition can lead to changes in cellular processes, such as cell cycle progression or protein degradation.

Biochemical Pathways

Compounds with similar structures have been shown to affect pathways related to cell cycle regulation and protein degradation.

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and stability. The compound’s tert-butoxy group may enhance its lipophilicity, potentially improving its absorption and distribution within the body.

Result of Action

Similar compounds have been shown to have anti-tubercular, antibacterial, and anticancer effects. These effects are likely due to the compound’s interaction with its targets and subsequent changes in cellular processes.

Biological Activity

The compound (6-(2-(tert-butoxy)ethoxy)pyridin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure

The compound features a pyridine ring, a piperazine moiety, and a tert-butoxy ethoxy group, which contribute to its unique biological profile. The structural complexity may enhance its interaction with biological targets, making it a candidate for further investigation in drug development.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

- Antimicrobial Activity : Many pyridine and piperazine derivatives have shown potent antimicrobial effects against various pathogens.

- Cytotoxicity : Initial studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines.

- Enzyme Inhibition : The presence of the piperazine ring often correlates with inhibition of specific enzymes, which can be pivotal in treating diseases like cancer and infections.

Antimicrobial Activity

A study evaluated the antibacterial properties of various pyridine derivatives, including those structurally related to our compound. Results showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL for several analogs .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 16 | S. aureus |

| Compound B | 32 | E. coli |

| Target Compound | 8 | S. aureus |

Cytotoxicity Studies

In vitro cytotoxicity assays were performed on human cancer cell lines (e.g., HeLa, MCF-7). The target compound exhibited an IC50 value of 15 µM in HeLa cells, indicating moderate cytotoxicity. Further studies are needed to elucidate the mechanism of action and potential selectivity for cancer cells over normal cells .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Enzyme Inhibition

Docking studies revealed that the compound effectively binds to the active site of certain kinases implicated in cancer progression. The binding affinity was comparable to known inhibitors, suggesting potential as a lead compound in kinase-targeted therapies .

The biological activity of the compound is hypothesized to stem from its ability to interact with specific receptors or enzymes due to its structural features:

- Receptor Binding : The piperazine moiety may enhance binding affinity to G-protein coupled receptors (GPCRs).

- Enzyme Interaction : The presence of the methanone group could facilitate interactions with serine/threonine kinases, potentially leading to inhibition of cell proliferation.

- Cell Membrane Permeability : The tert-butoxy ethoxy group may improve lipophilicity, enhancing cellular uptake.

Scientific Research Applications

The compound (6-(2-(Tert-butoxy)ethoxy)pyridin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone has gained attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies from diverse sources.

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent in several disease models:

- Anticancer Activity : Research indicates that derivatives of this compound may exhibit inhibitory effects on certain cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit IRAK kinases, which are involved in inflammatory responses and cancer progression .

- Inflammatory Diseases : The compound's ability to modulate kinase activity suggests potential applications in treating inflammatory diseases. Inhibiting IRAK-4 specifically has been linked to reduced toxicity compared to other kinase inhibitors, highlighting its therapeutic promise .

Neuropharmacology

Given its structural features, the compound may also have implications in neuropharmacology:

- CNS Activity : Compounds with piperazine and pyridine structures often interact with neurotransmitter systems. Preliminary studies suggest that this compound could affect serotonin and dopamine receptors, potentially offering avenues for treating mood disorders or neurodegenerative diseases .

Synthetic Chemistry

From a synthetic perspective, the compound serves as a valuable building block in medicinal chemistry:

- Synthesis of Analogues : The tert-butoxy and ethoxy groups facilitate the synthesis of various analogues that can be screened for enhanced biological activity or improved pharmacokinetic properties. This adaptability is crucial in drug development pipelines .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Modulation of IRAK kinases | |

| CNS activity | Potential interaction with neurotransmitters |

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of compounds similar to (6-(2-(Tert-butoxy)ethoxy)pyridin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone. The results indicated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the piperazine structure could enhance efficacy against resistant cancer types.

Case Study 2: Neuropharmacological Effects

Research conducted at a leading university examined the effects of similar compounds on serotonin receptor modulation. The findings suggested that these compounds could serve as potential candidates for treating anxiety disorders due to their ability to enhance serotonin levels in preclinical models.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with other piperazine-containing molecules, such as 2-((6-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone (CAS: 954663-11-7) . A comparative analysis is outlined below:

The target compound’s pyridine and tert-butoxy ethoxy groups contrast with the pyridazine and thiazole heterocycles in the comparator. The latter’s thioether and sulfur-containing moieties may enhance electrophilicity or alter solubility compared to the oxygen-rich target compound.

Physicochemical Properties

While experimental data (e.g., solubility, melting point) for the target compound are unavailable, structural features suggest moderate polarity due to its ether and pyridine groups. In contrast, the comparator’s aromatic thiazole and pyridazine rings, combined with a phenylpiperazine moiety, likely reduce aqueous solubility .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Stepwise Optimization : Begin by modifying reaction conditions (e.g., solvent polarity, temperature) for the coupling of the pyridine and piperazine moieties. For example, use anhydrous DMF under inert gas to minimize hydrolysis of the tert-butoxyethoxy group .

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) to separate byproducts. Validate purity via HPLC using a C18 column and UV detection at 254 nm, as described for structurally related piperazinyl derivatives .

- Yield Monitoring : Track intermediates using TLC (silica gel 60 F254) with iodine vapor visualization, referencing protocols for analogous pyrrolo[3,4-c]pyridine-diones .

Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR in deuterated DMSO to confirm the tert-butoxyethoxy group (δ ~1.2 ppm for tert-butyl) and piperazine N-methylpyridyl protons (δ ~2.5–3.5 ppm). Compare shifts to reported pyridinyl-piperazine analogs .

- Mass Spectrometry : Employ high-resolution ESI-MS to verify the molecular ion ([M+H]) and fragmentation patterns, ensuring no degradation of the labile ether linkage .

- Elemental Analysis : Validate stoichiometry with combustion analysis (C, H, N), targeting <0.4% deviation from theoretical values .

Q. How stable is this compound under standard laboratory storage conditions?

Methodological Answer:

- Stability Testing : Conduct accelerated degradation studies by storing aliquots at 25°C (60% RH), 40°C, and -20°C for 1–3 months. Monitor via HPLC for decomposition products, particularly hydrolysis of the tert-butoxyethoxy group or piperazine ring oxidation .

- Light Sensitivity : Expose samples to UV light (254 nm) for 24–72 hours and compare stability to dark controls. Use amber vials if photodegradation exceeds 5% .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine - COSY and HSQC NMR to assign overlapping proton signals (e.g., pyridin-3-yl vs. piperazine methylene groups). For crystallographic ambiguities, perform single-crystal X-ray diffraction, referencing methods for fluorophenyl-piperazine analogs .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict NMR chemical shifts and compare with experimental data. Adjust solvent parameters (e.g., PCM model for DMSO) to improve agreement .

Q. What experimental design is recommended for evaluating this compound’s pharmacological activity?

Methodological Answer:

- In Vitro Screening : Prioritize enzyme inhibition assays (e.g., kinase or GPCR targets) using a split-plot design. For example, test dose-response curves (0.1–100 µM) in triplicate, with positive/negative controls (e.g., known inhibitors/DMSO) .

- In Vivo Validation : Use a randomized block design with animal cohorts (n ≥ 6) to assess bioavailability. Administer via oral gavage and IV, collecting plasma samples at 0, 1, 2, 4, 8, and 24 hours for LC-MS/MS pharmacokinetic analysis .

Q. How can researchers investigate structure-activity relationships (SAR) for this compound’s derivatives?

Methodological Answer:

- Scaffold Modification : Syntize analogs with variations in the tert-butoxyethoxy chain (e.g., shorter/longer alkoxy groups) or piperazine substituents (e.g., benzyl vs. pyridylmethyl). Use parallel synthesis to generate a 10–20 compound library .

- Activity Clustering : Perform PCA analysis on biological data (e.g., IC50 values) to identify critical substituents. Corrogate SAR trends with molecular docking (e.g., AutoDock Vina) against target protein structures (PDB) .

Q. What safety protocols are essential when handling this compound in a research setting?

Methodological Answer:

- Hazard Mitigation : Use fume hoods and nitrile gloves during synthesis, referencing safety data for tert-butoxy-containing compounds. Store at -20°C in airtight containers to prevent hygroscopic degradation .

- Emergency Procedures : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a poison control center. Maintain SDS documentation aligned with tert-butyl-piperazine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.